5-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Overview
Description
5-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This structure is notable for its potential biological activities and applications in various fields, including medicinal chemistry and material science. The presence of both phenyl and chlorophenyl groups enhances its chemical reactivity and potential for interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by functionalization to introduce the phenyl and chlorophenyl groups.
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Formation of Pyrazolo[1,5-a]pyrimidine Core
Starting Materials: 3-aminopyrazole and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, followed by cyclization under reflux conditions.
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Functionalization
Introduction of Phenyl Group: Phenylation can be achieved using phenylboronic acid and a palladium catalyst in a Suzuki coupling reaction.
Introduction of 4-Chlorophenyl Group: This can be done via a similar Suzuki coupling reaction using 4-chlorophenylboronic acid.
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Carboxylation
- The final step involves the introduction of the carboxylic acid group, typically through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction
- Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
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Substitution
- Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biology and Medicine
Anticancer Research: The compound has shown potential in inhibiting the growth of certain cancer cell lines due to its ability to interfere with cell signaling pathways.
Anti-inflammatory Agents: It can act as an anti-inflammatory agent by inhibiting enzymes involved in the inflammatory response.
Industry
Pharmaceuticals: Used in the development of new drugs due to its diverse biological activities.
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism by which 5-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in critical biological pathways.
Molecular Targets: Kinases, G-protein coupled receptors, and enzymes involved in DNA replication and repair.
Pathways Involved: Inhibition of kinase activity can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Interaction with inflammatory enzymes can reduce the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine: Lacks the carboxylic acid group, which may reduce its solubility and reactivity.
2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid: Lacks the chlorophenyl group, which may affect its biological activity and specificity.
Uniqueness
5-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to the presence of both phenyl and chlorophenyl groups, which enhance its chemical reactivity and potential for diverse biological activities. The carboxylic acid group also improves its solubility and ability to form hydrogen bonds, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2/c20-14-8-6-13(7-9-14)15-10-17(19(24)25)23-18(21-15)11-16(22-23)12-4-2-1-3-5-12/h1-11H,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQUIUKVYYCERG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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